[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its imidazo[1,2-a]pyridine core, which is a fused bicyclic system, and a methanesulfonyl chloride functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride typically involves multi-step organic synthesis. The starting materials often include imidazo[1,2-a]pyridine derivatives, which undergo alkylation, sulfonylation, and chlorination reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The imidazo[1,2-a]pyridine core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Triethylamine, pyridine.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing diverse chemical libraries.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazo[1,2-a]pyridine core is known for its bioactivity, making it a target for drug discovery.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core may also interact with specific binding sites, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine]
- [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonamide
Uniqueness
Compared to similar compounds, [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group. This functional group imparts distinct reactivity and allows for a wider range of chemical modifications and applications.
Properties
Molecular Formula |
C13H21ClN2O2S |
---|---|
Molecular Weight |
304.84 g/mol |
IUPAC Name |
[2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C13H21ClN2O2S/c1-9(2)10(3)13-11(8-19(14,17)18)16-7-5-4-6-12(16)15-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
CNUCDTKGSSFXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.